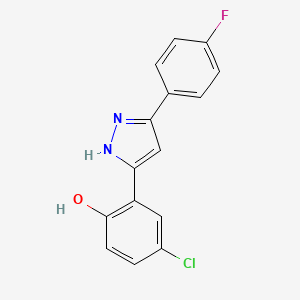
4-chloro-2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a phenolic compound with a pyrazole ring and a fluorophenyl group attached. Phenolic compounds are aromatic compounds with one or more hydroxyl groups attached to a carbon atom in the aromatic ring . Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 4-chloro-2-aminophenol have been synthesized through a nitrification-catalytic reduction reaction using a hydrazine hydrate catalytic reduction method .Molecular Structure Analysis
The molecular structure of this compound would likely consist of a phenol group with a chlorine atom and a pyrazole ring attached at the 2nd and 4th positions respectively. The pyrazole ring would have a fluorophenyl group attached .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the functional groups present in the compound. For example, the presence of a phenolic group would likely make the compound acidic. The compound is likely to be solid at room temperature .科学的研究の応用
Antibacterial Activity
The compound has demonstrated antibacterial potential. In a study, synthesized thiazole-based Schiff base derivatives (including this compound) exhibited good activities against both Gram-negative E. coli and Gram-positive S. aureus bacteria . Further research could explore its mechanism of action and potential therapeutic applications.
Antioxidant Properties
Compounds 7 and 9 derived from this molecule displayed potent DPPH radical scavenging activity. Their IC50 values were lower than that of ascorbic acid, indicating promising antioxidant properties . Investigating their role in oxidative stress management and cellular protection could be valuable.
DNA Gyrase Inhibition
Molecular docking analysis revealed that this compound binds to DNA gyrase B, an essential enzyme involved in DNA replication and repair. Its binding affinity suggests potential as an antibacterial therapeutic agent against E. coli . Further studies could explore its interaction with the enzyme and its impact on bacterial growth.
Peroxiredoxin Interaction
Compounds 7 and 9 also showed binding affinity against human peroxiredoxin 5, an antioxidant enzyme. These values exceeded that of ascorbic acid . Investigating their role in cellular redox balance and potential applications in oxidative stress-related diseases is warranted.
Toxicity Assessment
In silico cytotoxicity predictions categorized the LD50 value of this compound as class three (50 ≤ LD50 ≤ 300), indicating moderate toxicity . Understanding its safety profile and potential side effects is crucial for therapeutic development.
Band Gap Energy and Reactivity
Density functional theory calculations indicated that the synthesized compounds have small band gap energies, suggesting good reactivity . Further exploration of their electronic properties and potential applications in materials science or catalysis could be valuable.
作用機序
特性
IUPAC Name |
4-chloro-2-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O/c16-10-3-6-15(20)12(7-10)14-8-13(18-19-14)9-1-4-11(17)5-2-9/h1-8,20H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMJCIBGUOPXNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C3=C(C=CC(=C3)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Methylphenyl)-3-[(4-methylpiperazin-1-yl)amino]-3-(4-nitrophenyl)propan-1-one](/img/structure/B7729724.png)
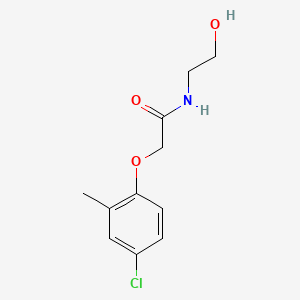
![3-(4-bromophenyl)-2-methyl-8-[(4-methylpiperazin-1-ium-1-yl)methyl]-4-oxo-4H-chromen-7-olate](/img/structure/B7729748.png)
![5-{2-[({2-Methyl-3-[(propan-2-yloxy)carbonyl]-1-benzofuran-5-yl}oxy)acetyl]hydrazinyl}-5-oxopentanoic acid](/img/structure/B7729749.png)
![3-(1H-benzimidazol-2-yl)-6-ethyl-8-{[4-(2-hydroxyethyl)piperazin-1-ium-1-yl]methyl}-4-oxo-4H-chromen-7-olate](/img/structure/B7729751.png)
![3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B7729756.png)
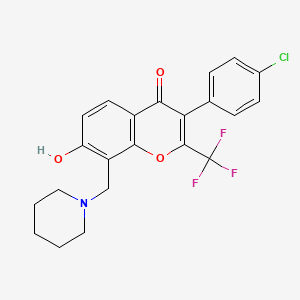
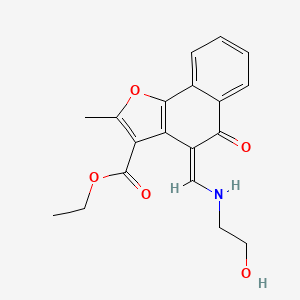
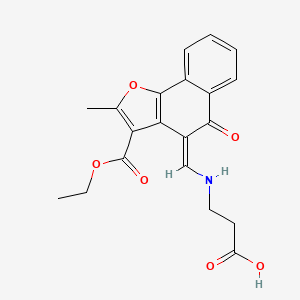
![4-[5-(ethoxycarbonyl)-6-methyl-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-3(4H)-yl]butanoic acid](/img/structure/B7729786.png)
![1-[3-(2-furylmethyl)-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl]ethanone](/img/structure/B7729790.png)
![4-methyl-N-[(2-methyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]pyridin-2-amine](/img/structure/B7729797.png)
![2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[2,2,2-trichloro-1-(phenylamino)ethyl]acetamide](/img/structure/B7729802.png)